Cellular p300/CBP Degradation
In MM1S multiple myeloma cells, treatment with dCBP-1 for 6 hours resulted in near-complete degradation of both p300 and CBP proteins across a concentration range of 10 nM to 1000 nM, as assessed by Western blot analysis . A kinetic time-course analysis using 250 nM dCBP-1 demonstrated that near-complete degradation of p300/CBP occurs within 1 hour of treatment, establishing its rapid and efficient degradation kinetics .
| Evidence Dimension | Degradation extent and kinetics of p300/CBP proteins |
|---|---|
| Target Compound Data | Near-complete p300/CBP degradation within 1-2 hours at 10-1000 nM |
| Comparator Or Baseline | Small-molecule inhibitors (e.g., A-485, GNE-781) |
| Quantified Difference | Inhibitors partially block domain function; dCBP-1 achieves complete target elimination |
| Conditions | MM1S multiple myeloma cells; Western blot analysis |
Why This Matters
This data demonstrates dCBP-1's ability to achieve complete target ablation in cellular models, a functional outcome unattainable with small-molecule inhibitors, thereby providing a more definitive tool for studying p300/CBP biology and evaluating therapeutic potential in multiple myeloma.
